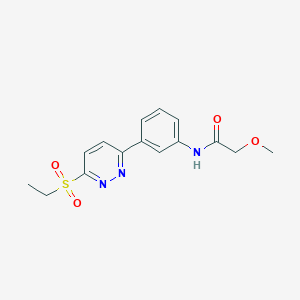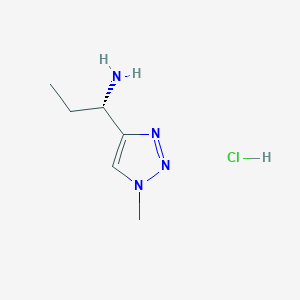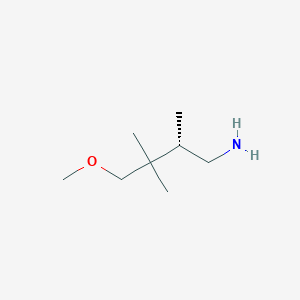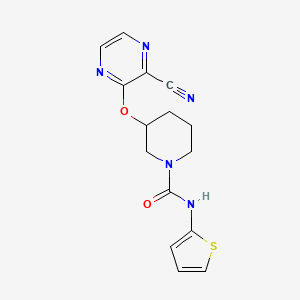
Fmoc-N-Me-Gln-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-N-Me-Gln-OH” is a chemical compound with the CAS Number: 910056-51-8 . Its IUPAC name is N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-methyl-L-glutamine . It is used as a building block in the synthesis of sponge-derived cyclic depsipeptide natural products polydiscamides B, C, and D .
Synthesis Analysis
A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy . Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method . The desired amino acids, Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .
Molecular Structure Analysis
The molecular structure of “Fmoc-N-Me-Gln-OH” is represented by the SMILES string NC(=O)CCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . The InChI key is RKLOXTAEGHPJPW-SFHVURJKSA-N .
Chemical Reactions Analysis
“Fmoc-N-Me-Gln-OH” is a useful building block, used in the first total synthesis of sponge-derived cyclic depsipeptide natural products polydiscamides B, C, and D .
Physical And Chemical Properties Analysis
“Fmoc-N-Me-Gln-OH” has a molecular weight of 382.42 . It is a solid at room temperature and should be stored at 2-8°C .
Applications De Recherche Scientifique
Hydrogel Formation
Fmoc-N-Me-Gln-OH can be used in the formation of hydrogels. The self-assembly of peptide derivatives, including Fmoc-N-Me-Gln-OH, can lead to the formation of supramolecular nanostructures in aqueous media, which subsequently form hydrogels . These hydrogels have potential applications in various biofunctional materials .
Bioavailability and Half-Life Enhancement
N-methylation of one or more of the amino acids within a peptide sequence, including Fmoc-N-Me-Gln-OH, can enhance the bioavailability and half-life of peptides in vivo . This can be particularly useful in drug development.
Solid-Phase Synthesis
Fmoc-N-Me-Gln-OH can be synthesized using a solid-phase synthesis method. A 2-chlorotrityl chloride (2-CTC) resin can be used as a temporary protective group for the carboxylic acid strategy . This method has been tested with two amino acids: Fmoc-Thr (tBu)-OH and Fmoc-βAla-OH .
N-Methylation
Fmoc-N-Me-Gln-OH is an example of an N-methyl amino acid. N-methyl amino acids have shown enhanced biological stability in peptides compared to standard amino acids . This can be beneficial in the development of stable peptide-based drugs.
Endosomolytic Analog
Fmoc-N-Me-Gln-OH can be used in the creation of endosomolytic analogs of cell-penetrating peptides. An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape .
Fabrication of Biofunctional Materials
The self-assembling peptide derivatives, including Fmoc-N-Me-Gln-OH, have attracted rapidly increasing attention for the fabrication of various biofunctional materials . These materials have broad applications in research and drug development .
Mécanisme D'action
Target of Action
Fmoc-N-Me-Gln-OH, also known as N-α-Fmoc-N-γ-trityl-L-glutamine, is primarily used as a protecting group in peptide synthesis . Its primary targets are the amine groups in amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-N-Me-Gln-OH acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed rapidly by a base, usually piperidine , which prevents the substrate from reacting with the dibenzofulvene byproduct .
Biochemical Pathways
The use of Fmoc-N-Me-Gln-OH is widespread in Solid Phase Peptide Synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus . , ensuring the integrity of the peptide chain during synthesis.
Pharmacokinetics
Its solubility properties in most organic solvents are good , which can impact its effectiveness in peptide synthesis.
Result of Action
The use of Fmoc-N-Me-Gln-OH results in significantly purer peptides than other derivatives used for the introduction of Gln . It allows for the synthesis of peptides of significant size and complexity , contributing to the development of various therapeutics .
Action Environment
The action of Fmoc-N-Me-Gln-OH is influenced by the environment in which peptide synthesis takes place. For instance, the rate of Fmoc group removal is affected by the concentration of the base, usually piperidine . Furthermore, the temperature of the environment can impact the reaction rate and the stability of the compound .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLOXTAEGHPJPW-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-Gln-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2477825.png)
![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2477826.png)

![2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid](/img/structure/B2477828.png)
![4-Benzyl-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2477829.png)



![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2477840.png)



![[1-(Benzylamino)cyclohexyl]methanol](/img/structure/B2477846.png)